2,6-Diaminopurine

Catalog No.
S562429
CAS No.
1904-98-9
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminopurine

CAS Number

1904-98-9

Product Name

2,6-Diaminopurine

IUPAC Name

7H-purine-2,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-diaminopurine, 2,6-diaminopurine sulfate, 2-aminoadenine

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N

The exact mass of the compound 2,6-Diaminopurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Diaminopurine (2,6-DAP) is a specialized purine analog utilized extensively as a precursor in oligonucleotide synthesis, aptamer development, and pharmaceutical manufacturing. Unlike standard adenine, which it structurally replaces in synthetic nucleic acids, 2,6-DAP features an additional amino group at the 2-position. This structural modification enables the formation of three Watson-Crick hydrogen bonds with thymine or uracil, fundamentally altering the thermodynamic stability and melting temperature (Tm) of the resulting duplexes [1]. For procurement teams and chemical biologists, sourcing high-purity 2,6-DAP is critical for manufacturing advanced antisense oligonucleotides (ASOs), peptide nucleic acids (PNAs), and specialized diagnostic probes where standard nucleobases fail to provide sufficient target affinity or structural rigidity.

Substituting 2,6-Diaminopurine with standard adenine or other generic purines critically compromises the thermodynamic performance and target affinity of synthetic oligonucleotides. Adenine forms only two hydrogen bonds when paired with thymine or uracil, which limits the maximum melting temperature (Tm) and stability of short oligonucleotide probes or antisense drugs [1]. If guanine is used to artificially increase stability (as G-C pairs naturally have three hydrogen bonds), the sequence specificity is entirely altered, rendering the probe useless for its intended target. By utilizing 2,6-DAP, manufacturers perfectly preserve the A-T/U sequence specificity while achieving the enhanced binding strength equivalent to a G-C pair, a non-negotiable requirement for high-stringency diagnostic assays and sterically demanding therapeutic nucleic acids [2].

Duplex Thermal Stabilization in Oligonucleotide Synthesis

When incorporated into synthetic DNA or RNA duplexes, 2,6-Diaminopurine provides a strict thermodynamic advantage over standard adenine. By forming three hydrogen bonds with thymine/uracil instead of two, 2,6-DAP enhances the melting temperature (Tm) of the duplex. Quantitative studies demonstrate that each 2,6-DAP substitution increases the duplex stability by approximately 1–2 °C compared to adenine baselines [1]. This predictable stabilization is essential for designing short, high-affinity probes and primers where sequence length is constrained but high binding stringency is required.

Evidence DimensionDuplex Melting Temperature (Tm) Increase
Target Compound Data+1 to +2 °C per substitution
Comparator Or BaselineAdenine (A) (+0 °C baseline)
Quantified Difference1–2 °C increase per modified base pair
ConditionsDNA/RNA duplex thermal denaturation assays

Allows diagnostic manufacturers to design shorter, more specific oligonucleotide probes without sacrificing target binding affinity.

Enhanced Affinity in N3'→P5' Phosphoramidate Oligonucleotides

In the development of therapeutic N3'→P5' phosphoramidate oligonucleotides, standard adenine often fails to provide the necessary hybridization strength against target RNA. Substituting adenine with 2,6-Diaminopurine in these specialized backbones yields a remarkable stabilization effect. Thermal denaturation experiments reveal that 2,6-DAP substitution in N3'→P5' phosphoramidates increases the melting temperature by up to 6.9 °C per substitution relative to the adenosine-containing counterparts [1].

Evidence DimensionComplex Melting Temperature (Tm)
Target Compound DataUp to +6.9 °C per substitution
Comparator Or BaselineAdenosine-containing N3'→P5' phosphoramidates
Quantified Difference6.9 °C higher Tm per substitution
ConditionsThermal denaturation of oligonucleotide complexes with complementary DNA/RNA strands

Crucial for antisense therapeutic procurement, as it drastically lowers the required dosage by maximizing the binding affinity of the oligonucleotide drug to its target mRNA.

Ligand Specificity and Binding Affinity in Aptamer Development

For applications involving RNA aptamers or riboswitches, 2,6-Diaminopurine demonstrates vastly superior binding kinetics compared to adenine. In adenine-responsive riboswitch models, 2,6-DAP acts as a significantly tighter binding ligand because its 2-amino group forms two additional hydrogen bonds with the RNA's C2 carbonyl groups. Empirical measurements show that 2,6-DAP binds with a dissociation constant (Kd) of approximately 10 nM, whereas adenine binds at a much weaker ~300 nM [1].

Evidence DimensionDissociation Constant (Kd)
Target Compound Data~10 nM
Comparator Or BaselineAdenine (~300 nM)
Quantified Difference30-fold higher binding affinity (lower Kd)
ConditionsIn vitro ligand binding assay with adenine-sensing riboswitch RNA

Enables the selection and procurement of highly sensitive aptamer-based biosensors that can detect target molecules at significantly lower concentrations than standard adenine-based systems.

Deprotection Kinetics in RNA Oligonucleotide Manufacturing

The manufacturability of 2,6-DAP-containing RNA oligonucleotides depends heavily on the protecting groups used during synthesis. Traditional diacetyl-protected 2,6-DAP monomers exhibit heavily mismatched deprotection rates, complicating downstream processing. However, optimized 2,6-Diaminopurine-TOM phosphoramidites utilizing N2-methoxyacetyl and N6-isobutyryl protecting groups achieve simultaneous deprotection. Under standard methylamine conditions, both N2 and N6 groups cleave with a half-life (t1/2) of just 3 minutes, compared to the problematic 30-minute t1/2 for the N2 group in diacetyl variants[1].

Evidence DimensionDeprotection Half-life (t1/2)
Target Compound Datat1/2 = 3 min (for both N2 and N6 groups)
Comparator Or BaselineDiacetyl-protected 2,6-DAP (t1/2 N2 = 30 min)
Quantified Difference10-fold faster and synchronized deprotection of the N2 group
Conditions10M MeNH2 in H2O/EtOH at room temperature

Streamlines industrial RNA synthesis workflows by preventing incomplete deprotection, thereby increasing final oligonucleotide purity and yield.

High-Affinity Antisense Oligonucleotide (ASO) and siRNA Manufacturing

Directly leveraging the up to 6.9 °C Tm increase per substitution observed in specialized backbones [1], 2,6-DAP is the premier precursor for synthesizing short, highly stable ASOs and siRNAs. It allows pharmaceutical developers to maintain A-T/U sequence specificity while artificially boosting the thermodynamic stability of the therapeutic, ensuring tight binding to target mRNA even in stringent physiological conditions.

Diagnostic Probe and Primer Design for PCR/Microarrays

In multiplexed PCR or microarray assays where probe length is restricted, generic adenine often fails to provide the necessary melting temperature for optimal hybridization. By substituting adenine with 2,6-DAP, assay manufacturers can significantly elevate the Tm [2], allowing for shorter probes that exhibit higher mismatch discrimination and reduced background noise in complex biological samples.

Development of Ultra-Sensitive RNA Aptamers and Biosensors

Because 2,6-DAP demonstrates a 30-fold higher binding affinity (Kd ~10 nM) compared to adenine in specific RNA structural motifs[3], it is an ideal candidate for developing highly sensitive aptamer-based biosensors. Procurement of 2,6-DAP allows synthetic biologists to engineer riboswitches that trigger at much lower ligand concentrations, optimizing the sensitivity of diagnostic or regulatory genetic circuits.

Scalable RNA Synthesis using Optimized Phosphoramidites

For large-scale custom RNA synthesis facilities, processability is as critical as final product performance. The availability of 2,6-DAP in optimized protecting group formats (like N2-methoxyacetyl/N6-isobutyryl TOM-amidites) ensures rapid, 3-minute simultaneous deprotection [4]. This prevents the yield losses and purification bottlenecks traditionally associated with mismatched deprotection kinetics in modified purines.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

150.06539422 Da

Monoisotopic Mass

150.06539422 Da

Heavy Atom Count

11

Melting Point

302.0 °C

UNII

49P95BAU4Z

Related CAS

7280-83-3 (sulfate)
22194-11-2 (lactate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (89.8%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

133762-79-5
1904-98-9

Wikipedia

2,6-Diaminopurine

General Manufacturing Information

9H-Purine-2,6-diamine: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types